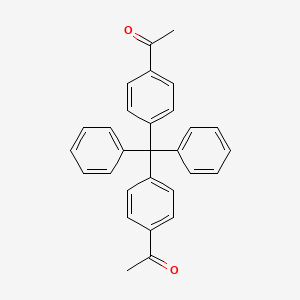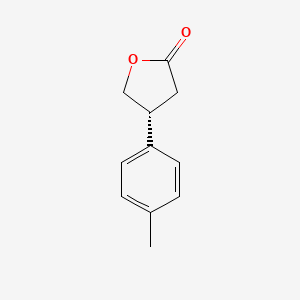
(4R)-4-(4-Methylphenyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(4-Methylphenyl)oxolan-2-one is a chiral lactone compound Lactones are cyclic esters that are commonly found in nature and are often used in the synthesis of various pharmaceuticals and fine chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-Methylphenyl)oxolan-2-one typically involves the cyclization of a hydroxy acid or the lactonization of a hydroxy ester. One common method is the acid-catalyzed cyclization of 4-(4-methylphenyl)-4-hydroxybutanoic acid. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for enantioselective synthesis is also a growing area of interest.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-(4-Methylphenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the lactone ring can be opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(4-Methylphenyl)butanoic acid
Reduction: 4-(4-Methylphenyl)butanol
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of fine chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of (4R)-4-(4-Methylphenyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the chiral center can lead to enantioselective interactions, which are crucial in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(4-Methylphenyl)oxolan-2-one: The enantiomer of the compound with potentially different biological activity.
4-Phenyl-2-oxetanone: A structurally similar lactone with different substituents.
4-(4-Methylphenyl)butanoic acid: The corresponding carboxylic acid.
Uniqueness
(4R)-4-(4-Methylphenyl)oxolan-2-one is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
194724-98-6 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(4R)-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)10-6-11(12)13-7-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
BFGVYHGDJWLCQS-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2CC(=O)OC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


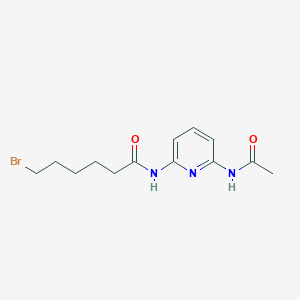
![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)

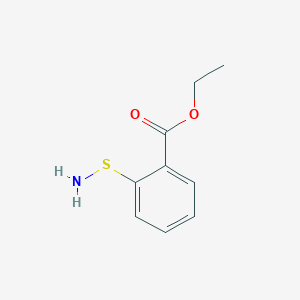
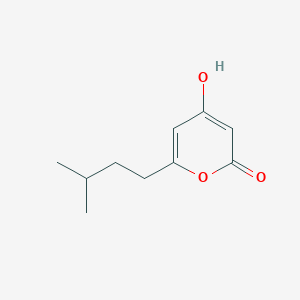
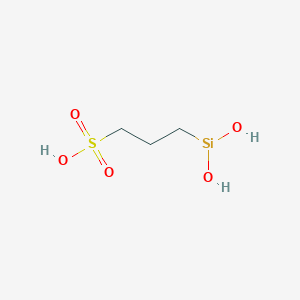
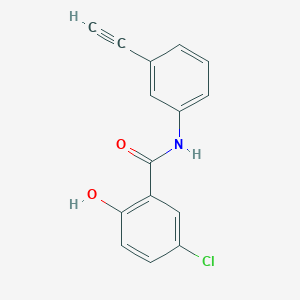
![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
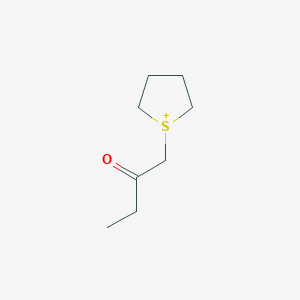
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
